Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their pharmacological properties. This compound is characterized by its unique molecular structure that includes two methyl groups at the 2 and 6 positions, a phenyl group at the 4 position, and two carboxylate groups esterified with methyl groups at the 3 and 5 positions. The compound has significant relevance in medicinal chemistry, particularly in the development of antihypertensive agents.
Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is classified as a dihydropyridine derivative. Dihydropyridines are often used in medicinal chemistry due to their role as calcium channel blockers and their potential use in treating cardiovascular diseases.
The synthesis of Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, where aldehydes or ketones react with β-keto esters and ammonia or primary amines in the presence of a catalyst to form dihydropyridines.
The reaction mechanism usually proceeds through the formation of an intermediate that undergoes cyclization followed by esterification. The use of specific catalysts can enhance yield and selectivity towards the desired product. For instance, using Lewis acids can facilitate the condensation step effectively.
The molecular formula of Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is C17H19NO4. The structure features a pyridine ring with substituents that contribute to its chemical properties.
The compound's structure can be represented as follows:
The specific arrangement of atoms within the molecule plays a crucial role in its reactivity and interaction with biological targets.
Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can participate in various chemical reactions such as oxidation and reduction processes. Its dihydropyridine moiety is particularly reactive due to its ability to undergo oxidation to form pyridine derivatives.
The oxidation potential of this compound has been studied extensively. For example, research indicates an oxidation potential of approximately 1.1767 V for related dihydropyridine derivatives . This property is significant for applications in electrochemical sensors and organic electronics.
The mechanism of action for Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate primarily relates to its role as a calcium channel blocker. By inhibiting calcium influx into vascular smooth muscle cells and cardiac myocytes, it leads to vasodilation and reduced blood pressure.
Studies have shown that this class of compounds can effectively lower hypertension by modulating calcium channels involved in vascular tone regulation.
Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate typically appears as a crystalline solid. Its melting point and solubility characteristics can vary based on purity and environmental conditions.
The compound exhibits stability under standard laboratory conditions but may decompose upon exposure to strong oxidizing agents. Its reactivity profile makes it suitable for further derivatization in synthetic applications.
Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate finds applications primarily in medicinal chemistry as a lead compound for developing antihypertensive drugs. It is also studied for its potential antioxidant properties and its role in various biological systems.
1,4-Dihydropyridines (1,4-DHPs) represent a privileged scaffold in medicinal chemistry, first gaining prominence with the discovery of nifedipine in the 1960s as a potent calcium channel blocker. These heterocyclic compounds serve as the pharmacophoric core of numerous cardiovascular drugs, including amlodipine, felodipine, and nicardipine, which function primarily as L-type calcium channel antagonists for managing hypertension and angina [2]. Beyond cardiovascular applications, 1,4-DHPs mimic the redox-active moiety of coenzyme NADH, enabling diverse biological interactions ranging from enzyme inhibition to anticancer activity [2]. The structural versatility of the 1,4-DHP ring allows extensive substitutions at positions 2,6 (typically methyl groups), 3,5 (ester functionalities), and 4 (aryl or heteroaryl groups), facilitating tailored pharmacological profiles. This adaptability has sustained research interest for over half a century, positioning 1,4-DHPs as one of the most extensively studied heterocyclic systems in drug discovery.
Compound Name | Year Introduced | Primary Therapeutic Application |
---|---|---|
Nifedipine | 1969 | Hypertension, Angina |
Nicardipine | 1980 | Hypertension |
Amlodipine | 1990 | Hypertension, Angina |
Felodipine | 1988 | Hypertension |
Title Compound* | Experimental | Enzyme Inhibition (α-glucosidase) |
The 2,6-dimethyl and 4-phenyl substitution pattern confers critical stereoelectronic properties to the 1,4-DHP core. X-ray crystallography reveals that these substituents enforce a boat conformation in the dihydropyridine ring, with puckering parameters quantified as Q = 0.3273 Å, Θ = 106.1°, and Φ = 356.4° [5]. This non-planar geometry positions the 4-phenyl ring nearly perpendicular to the DHP plane (dihedral angle: 87.81°) [7], optimizing it for interactions with biological targets. The ortho-hydrogens of the 2,6-methyl groups create steric hindrance that stabilizes the boat conformation through van der Waals contacts, while the 4-phenyl ring provides a hydrophobic interface for π-stacking or pocket binding [5]. Intramolecular C–H···O hydrogen bonds between the methyl groups and carbonyl oxygen (distance: 2.42–2.58 Å) further rigidify the structure, forming S(6) ring motifs that enhance metabolic stability [7]. Meta-substitution on the phenyl ring with electron-withdrawing groups (e.g., –NO₂, –CN) significantly boosts α-glucosidase inhibition (IC₅₀: 35±0.17 μM) compared to electron-donating groups (e.g., –OCH₃) (IC₅₀: 273.7±1.04 μM) [2], demonstrating the electronic sensitivity of this region.
Meta-Substituent | Electronic Nature | α-Glucosidase IC₅₀ (μM) |
---|---|---|
–NO₂ | Electron-withdrawing | 35 ± 0.17 |
–CN | Electron-withdrawing | 42 ± 0.22 |
–Cl | Weakly withdrawing | 68 ± 0.31 |
–OCH₃ | Electron-donating | 273.7 ± 1.04 |
Unsubstituted | Neutral | 148.9 ± 0.87 |
The 3,5-dicarboxylate esters serve as indispensable pharmacophore elements in 1,4-DHPs. These ester groups engage in hydrogen-bonding networks with biological targets (e.g., N–H···O=C in α-glucosidase inhibition) and influence cell permeability through log P optimization [2]. Ethyl esters dominate clinical 1,4-DHPs (log P ≈ 3.0–4.2), while the dimethyl variant discussed here offers reduced steric bulk (molecular weight: 329.39 vs. 343.41 for diethyl analog) and modified electronic properties [3] [6]. In the Hantzsch synthesis, the ester groups facilitate proton exchange during cyclocondensation and stabilize the enolizable 1,4-DHP system against oxidation [2]. Structure-activity relationship (SAR) studies confirm that ester modifications directly impact target selectivity: Diethyl analogs show potent α-glucosidase inhibition (Ki = 25.0±0.06 μM), while dimethyl esters exhibit altered binding kinetics due to subtle differences in carbonyl orientation and steric accessibility [2]. Crucially, these esters maintain low cytotoxicity (tested against 3T3 cell lines) and high selectivity—active derivatives show no inhibition against phosphodiesterase-I, carbonic anhydrase-II, or β-glucuronidase [2].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: